trans-4-Carboxy-L-proline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid can be synthesized through various chemical routes. One common method involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of glutamate transport and inhibition.
Biology: The compound is employed in research on neurotransmitter systems and their regulation.
Medicine: L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid is used in studies related to neurological disorders and potential therapeutic interventions.
Mechanism of Action
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid exerts its effects by competitively inhibiting excitatory amino acid transporters (EAATs). It binds to the transporter proteins, preventing the uptake of glutamate into cells. This inhibition leads to an increase in extracellular glutamate levels, which can be used to study the effects of glutamate on neuronal activity and related processes . The molecular targets include EAAT1-4 and EAAT5, with varying affinities for each transporter .
Comparison with Similar Compounds
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid is unique in its ability to selectively inhibit multiple EAATs. Similar compounds include:
D-aspartate: Another inhibitor of glutamate transporters, but with different selectivity and potency.
Threo-3-hydroxy-D-aspartate: A compound with similar inhibitory properties but distinct structural features.
L-glutamate: The natural substrate for EAATs, used as a reference compound in studies.
L-trans-2,4-Pyrrolidine-2,4-dicarboxylic acid stands out due to its high potency and selectivity for EAAT1-4, making it a valuable tool for research in neurochemistry and pharmacology .
Properties
IUPAC Name |
(2S,4R)-pyrrolidine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBQSJHFYZIPH-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363910 | |
Record name | trans-4-Carboxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64769-66-0 | |
Record name | trans-4-Carboxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-trans-Pyrrolidine-2,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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